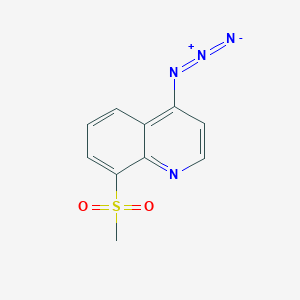
4-Azido-8-(methylsulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-8-(methylsulfonyl)quinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H8N4O2S and its molecular weight is 248.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the role of quinoline derivatives, including 4-Azido-8-(methylsulfonyl)quinoline, as modulators of pyruvate kinase muscle isoform 2 (PKM2), an enzyme crucial for cancer metabolism.
- Mechanism of Action : Compounds like this compound can modulate PKM2 activity, shifting it between active and inactive states. This modulation affects glycolysis in cancer cells, leading to reduced pyruvate levels and altered cell viability .
- Case Study : In vitro experiments demonstrated that derivatives of this compound exhibited selective cytotoxicity towards various cancer cell lines, including A549 lung cancer cells and MDA-MB-231 breast cancer cells. The compound was shown to significantly reduce cell viability while sparing normal cells, indicating a promising therapeutic index .
Antibacterial Properties
The antibacterial potential of this compound has also been explored, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
- Research Findings : In studies evaluating the antibacterial efficacy of quinoline derivatives, compounds similar to this compound demonstrated considerable activity against MRSA and other multidrug-resistant strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Synthesis and Derivative Development
The synthesis of this compound often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a powerful method for constructing diverse molecular architectures.
- Synthetic Routes : Recent advancements have focused on developing efficient synthetic pathways for generating this compound and its analogs. These methods include one-pot reactions and the use of nanocatalysts to enhance yield and reduce environmental impact .
Broader Applications in Medicinal Chemistry
Quinoline derivatives are being extensively studied for their potential in treating various diseases beyond cancer:
- Neurodegenerative Disorders : Research indicates that quinoline-based compounds may have therapeutic effects in conditions like Alzheimer’s disease and Parkinson’s disease due to their ability to modulate neuroinflammatory responses .
- Cardiovascular Diseases : Certain quinolines are known to act as kinase inhibitors, which can interfere with signaling pathways involved in cardiovascular health .
Data Tables
Eigenschaften
CAS-Nummer |
114935-78-3 |
|---|---|
Molekularformel |
C10H8N4O2S |
Molekulargewicht |
248.26 g/mol |
IUPAC-Name |
4-azido-8-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8N4O2S/c1-17(15,16)9-4-2-3-7-8(13-14-11)5-6-12-10(7)9/h2-6H,1H3 |
InChI-Schlüssel |
PYZJRHSGZQSYKP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=CC2=C(C=CN=C21)N=[N+]=[N-] |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC2=C(C=CN=C21)N=[N+]=[N-] |
Synonyme |
Quinoline, 4-azido-8-(methylsulfonyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















